molecular formula C21H21N3O3S B2734121 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898432-91-2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2734121
CAS No.: 898432-91-2
M. Wt: 395.48
InChI Key: OMZJYQDZDIYQPY-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative designed for pharmaceutical and biological research. This compound incorporates several pharmacophoric heterocyclic systems, including indoline, furan, and thiophene moieties, within a single molecular scaffold. This structural design follows the principle of molecular hybridization, a strategy in rational drug design that aims to combine distinct bioactive fragments to create new chemical entities with enhanced or multi-target therapeutic potential . The indoline core is a privileged structure in medicinal chemistry, found in compounds with a wide range of reported activities. Similarly, the furan and thiophene rings are electron-rich heterocycles known to contribute to a molecule's ability to interact with biological targets through hydrogen bonding and influence its pharmacokinetic properties, such as solubility and bioavailability . While specific biological data for this exact compound requires further investigation, research on highly analogous oxalamide derivatives suggests potential for significant biological activity. Related compounds featuring furan, indoline, and thiophene elements have been studied for their potential anticancer properties, demonstrating activity against various cancer cell lines, and have also shown promising broad-spectrum antimicrobial effects . The mechanism of action for such compounds is believed to involve interactions with specific enzymatic targets or cellular receptors, leveraging the combined properties of its heterocyclic components . Researchers will find this compound valuable as a building block or lead compound in projects aimed at developing novel therapeutic agents, particularly in oncology, infectious diseases, and neuropharmacology. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(22-13-16-6-4-12-28-16)21(26)23-14-18(19-8-3-11-27-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZJYQDZDIYQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethylamine, indoline, and thiophen-2-ylmethanol. These intermediates are then subjected to a series of condensation and coupling reactions under controlled conditions to form the final oxalamide structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The industrial production also emphasizes the importance of cost-effective raw materials and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Diversity

Oxalamides exhibit versatility due to variable N1 and N2 substituents. Below is a comparative analysis of key oxalamides:

Compound Name Key Substituents Primary Application/Activity Metabolic Pathway NOEL (mg/kg bw/day) Key References
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridyl-ethyl Umami flavor enhancer (replaces MSG) Oxidation of side chains; no amide hydrolysis 100
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl, pyridyl-ethyl CYP3A4 inhibition (51% at 10 µM) Similar to S336 (oxidation) Not reported
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) 4-Chlorophenyl, isoindoline-dione Antimicrobial activity Hydrolysis of isoindoline-dione Not reported
BNM-III-170 4-Chloro-3-fluorophenyl, guanidinomethyl-inden Vaccine adjuvant (enhances HIV immunity) Not fully characterized Not reported
Target Compound Furan, indolinyl-ethyl, thiophene-methyl Undocumented (potential flavor/pharma) Predicted: Oxidation of heterocycles Not reported N/A

Structural and Functional Insights

  • S336 (Umami Enhancer): The dimethoxybenzyl and pyridyl groups optimize binding to the umami taste receptor (hTAS1R1/hTAS1R3) . Its high NOEL (100 mg/kg bw/day) and low exposure levels (0.003 μg/kg/day in the USA) ensure safety .
  • S5456 (CYP3A4 Inhibitor) : Structural similarity to S336 but with 2,3-dimethoxy substitution correlates with moderate CYP3A4 inhibition, suggesting substituent positioning affects enzyme interaction .
  • GMC Series (Antimicrobial) : Chlorophenyl and isoindoline-dione substituents enhance antimicrobial activity, likely through membrane disruption .
  • The indolinyl moiety may confer rigidity, influencing bioavailability.

Metabolic and Toxicological Considerations

  • S336 and S5456 : Rapid metabolism in rat hepatocytes without amide hydrolysis ; primary pathways involve oxidation of methoxy and pyridyl groups .
  • Target Compound : Thiophene rings are prone to sulfoxidation or epoxidation, which could generate reactive metabolites. Furan rings may undergo cytochrome P450-mediated oxidation, necessitating toxicological evaluation for hepatotoxicity .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Indole moiety : Contributes to the compound's biological activity, particularly in anticancer applications.
  • Oxalamide functional group : Imparts unique chemical properties that may enhance biological interactions.

The molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S, with a molecular weight of approximately 414.50 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the furan intermediate : This can be achieved through cyclization reactions starting from furan derivatives.
  • Synthesis of the indoline structure : Typically involves Fischer indole synthesis or similar methods to create the indole backbone.
  • Coupling reactions : The furan and indoline intermediates are coupled using appropriate reagents to form the desired ethyl linkage.
  • Formation of the oxalamide linkage : Final coupling with thiophen-2-ylmethyl amine under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, preliminary data suggest that it may affect cell cycle progression and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest at G0/G1 phase
HeLa (Cervical Cancer)9.6Inhibition of DNA synthesis

Antimicrobial Activity

Apart from anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies have reported moderate activity against several bacterial strains, indicating potential as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

  • Enzymes involved in cell cycle regulation : Modulating their activity could lead to altered cell proliferation rates.
  • Receptors associated with apoptosis pathways : Enhancing apoptotic signals in cancer cells.
  • DNA synthesis pathways : Inhibiting DNA replication processes essential for cancer cell survival.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. For example, a comparative analysis showed that modifications to the thiophene or furan rings significantly affected biological potency.

Study Highlights

  • A study published in Journal of Medicinal Chemistry demonstrated that structural variations resulted in differing IC50 values across various cancer cell lines, emphasizing the importance of functional group positioning.
    "The introduction of electron-withdrawing groups on the furan ring enhanced cytotoxicity against MCF-7 cells" .
  • Another investigation highlighted the compound's potential as a lead candidate for further development into a therapeutic agent against multidrug-resistant bacterial strains.

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